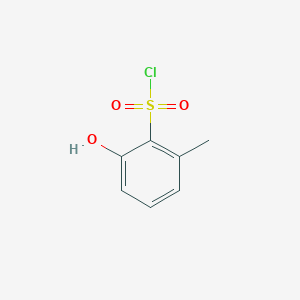
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonyl chloride derivative of methylphenol (cresol) and is used primarily in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-hydroxy-6-methylbenzene (2,6-xylenol) followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 2,6-xylenol is reacted with chlorosulfonic acid (ClSO3H) at low temperatures to introduce the sulfonyl chloride group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to replace the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-4-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-3-methylbenzene-1-sulfonyl chloride
Uniqueness
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the hydroxyl and methyl groups relative to the sulfonyl chloride group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C7H7ClO3S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4,9H,1H3 |
Clé InChI |
BIZKRLOOJRVXAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


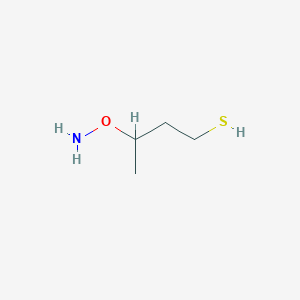
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
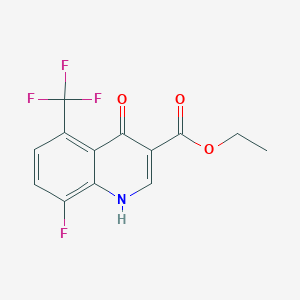

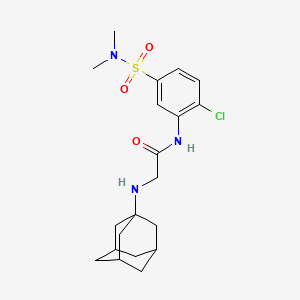
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
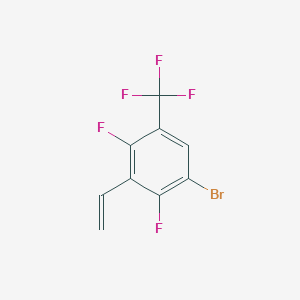
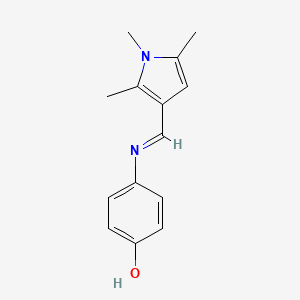

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
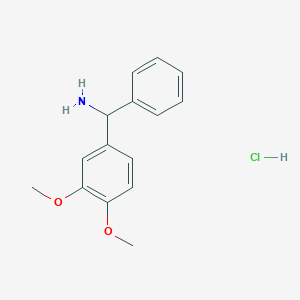
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
